

Evobrutinib: Application Notes on Hepatic Safety and Pharmacokinetics

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Compound Focus: Evobrutinib

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Drug Overview and Current Status

Evobrutinib is an oral, central nervous system (CNS)-penetrant, and highly selective **Bruton's tyrosine kinase (BTK) inhibitor** that was under clinical development for the treatment of relapsing multiple sclerosis (RMS) [1] [2]. It is important for researchers to note that in December 2023, Merck KGaA announced that the phase III EVOLUTION clinical trials did not meet their primary endpoints, and the drug's development has been discontinued [3] [4]. Nonetheless, the accumulated data on its pharmacokinetics and safety profile remain valuable for the scientific community, particularly regarding hepatic safety.

Key Pharmacokinetic Properties and Metabolic Pathway

Understanding the fundamental pharmacokinetic (PK) characteristics of **evobrutinib** is essential for evaluating its hepatic disposition.

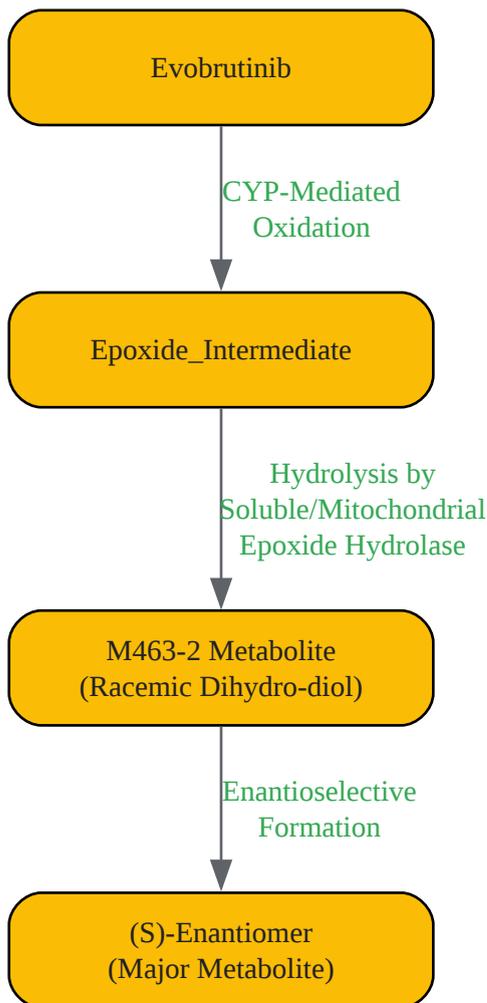
Primary Metabolic Pathway

The biotransformation of **evobrutinib** involves a two-step process [5]:

- **CYP-Mediated Oxidation:** Formation of an epoxide intermediate.
- **Hydrolysis:** The epoxide intermediate is further hydrolyzed by soluble and mitochondrial epoxide hydrolase to form the major circulating metabolite, the racemic dihydro-diol M463-2 (MSC2430422).

Enantioselective analysis confirmed that only the **(S)-enantiomer** is a major metabolite, while the (R)-enantiomer is minor. In vitro studies demonstrated that the (S)-enantiomer lacks clinically relevant pharmacological activity, off-target effects, and drug-drug interaction (DDI) risks [5].

The diagram below illustrates the major metabolic pathway of **evobrutinib**:



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Key Pharmacokinetic Parameters

The following table summarizes the critical pharmacokinetic and pharmacodynamic targets identified during clinical development.

Table 1: Key **Evobrutinib** Exposure Targets and Pharmacokinetic Parameters

Parameter	Target Value	Clinical Correlation
Target BTK Occupancy (BTKO)	Steady-state pre-dose $\geq 95\%$ [1]	Associated with maximal efficacy in reducing lesions and annualized relapse rate (ARR) [1].
AUC _{0-24,SS}	≥ 400 ng•h/mL [1]	Associated with improved ARR [1].
AUC _{0-24,SS}	468 ng•h/mL [1]	Associated with reduction in T1 Gd+ and new/enlarging T2 lesions [1].
Effective Dosing	75 mg twice daily (fasted) or 45 mg twice daily (with food) [1]	Achieves target exposure and BTK occupancy [1].
Half-Life (Geometric Mean)	~2 hours [6]	Short half-life necessitates twice-daily dosing for continuous target coverage [6].

Hepatic Safety and Liver Enzyme Elevations

Although dedicated hepatic impairment studies were not identified, integrated safety data from phase II trials and regulatory actions provide critical insights.

Liver Safety Data from Clinical Trials

An integrated safety analysis of phase II trials, which included patients with multiple sclerosis (MS), rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE), reported on liver enzyme changes [6].

Table 2: Incidence of Liver Enzyme Elevations in Phase II Integrated Safety Analysis

Adverse Event	Evobrutinib (EAIR/100 pt-years)	Placebo (EAIR/100 pt-years)
Elevated Alanine Aminotransferase (ALT)	4.8	2.8
Elevated Aspartate Aminotransferase (AST)	3.5	0.7

EAIR: Exposure-Adjusted Incidence Rate.

This analysis concluded that **evobrutinib** was "generally well tolerated" but noted these transient elevations in ALT/AST as a feature of its safety profile [6].

FDA Partial Clinical Hold and Clinical Implications

In April 2023, the FDA placed a **partial clinical hold** on **evobrutinib** trials following two cases of **drug-induced liver injury** in the phase III program [7]. Key details include:

- The liver injury was manifested as elevated liver enzymes, indicative of hepatocellular damage.
- Both cases were asymptomatic and detected through routine laboratory monitoring.
- The abnormalities normalized after discontinuation of **evobrutinib** [7].
- The hold specifically prohibited dosing new patients and those on treatment for less than 70 days [7].

This regulatory action underscores the importance of vigilant liver function monitoring in any future clinical applications of BTK inhibitors.

Proposed Protocol for Hepatic Impairment Assessment

Given the lack of direct data, the following protocol is proposed based on **evobrutinib**'s metabolic profile and the observed hepatic safety signals.

Study Design

- **Type:** Open-label, parallel-group, single-dose pharmacokinetic study.
- **Cohorts:** Participants will be enrolled into four groups based on Child-Pugh classification: **normal hepatic function, mild impairment (Child-Pugh A), moderate impairment (Child-Pugh B), and severe impairment (Child-Pugh C).**
- **Dosing:** A single oral dose of **evobrutinib** 45 mg or 75 mg administered with a standardized meal.

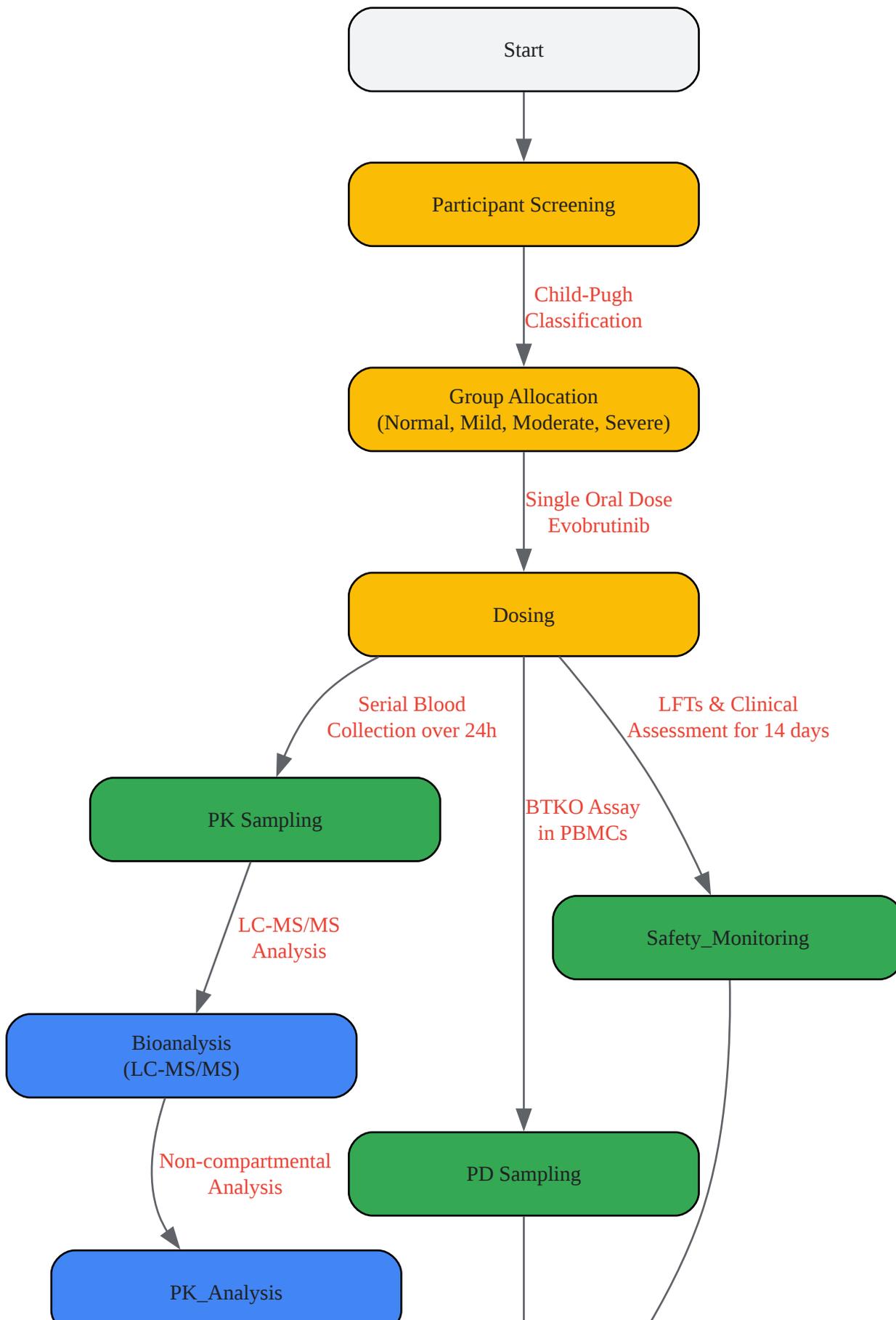
Key Assessments and Methodology

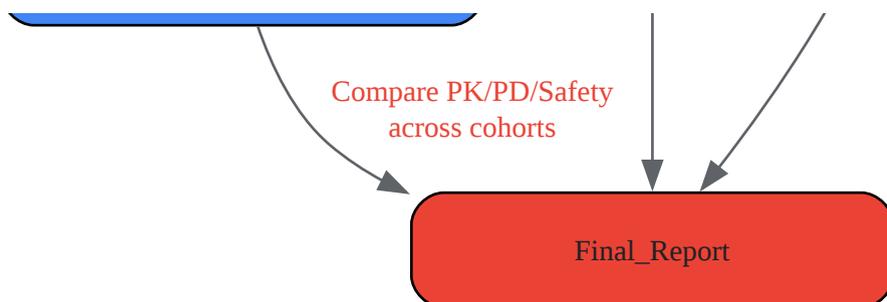
- **Pharmacokinetic Sampling:** Intensive plasma sampling over 24 hours post-dose to measure **evobrutinib** and its M463-2 metabolite concentrations.
 - **Analytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).** Plasma samples will be protein-precipitated. **Evobrutinib** and M463-2 will be separated using a reverse-phase C18 column and detected via multiple reaction monitoring (MRM).
- **Pharmacodynamic Assessment: BTK Occupancy (BTKO)** in peripheral blood mononuclear cells (PBMCs) using a target engagement assay at pre-dose and 2, 4, 12, and 24 hours post-dose.
- **Safety Monitoring: Liver Function Tests (LFTs)** including ALT, AST, total bilirubin, and alkaline phosphatase at baseline and daily for 14 days post-dose. Monitoring for symptoms of hepatic injury.

Data Analysis

- **Primary PK Parameters:** AUC_{0-inf}, C_{max}, half-life (t_{1/2}), and protein binding for both **evobrutinib** and its major metabolite.
- **Statistical Comparison:** Geometric mean ratios (GMR) and 90% confidence intervals for PK parameters in impaired groups vs. the normal group.

The workflow for the proposed hepatic impairment study is outlined below:





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Conclusion and Research Implications

The development of **evobrutinib**, while discontinued, offers critical lessons for drug developers. The absence of formal hepatic impairment data, combined with clear signals of **potential hepatotoxicity** observed in clinical trials and the subsequent FDA partial clinical hold, highlights a significant knowledge gap [7]. The proposed metabolic pathway and detailed protocol provided here are intended to serve as a template for future investigations into BTK inhibitors or other drugs with similar metabolic characteristics. For any clinical development of compounds in this class, rigorous **baseline and ongoing monitoring of liver enzymes** is strongly recommended to ensure patient safety.

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